

5-Nitrothiophene-3-carbaldehyde molecular structure and SMILES

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311

[Get Quote](#)

In-depth Technical Guide to 5-Nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **5-Nitrothiophene-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science.

Molecular Structure and Properties

5-Nitrothiophene-3-carbaldehyde is a thiophene ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

SMILES:O=C[c]1[ch]c(--INVALID-LINK--[O-])s[ch]1

Physicochemical Data

Property	Value	Reference
IUPAC Name	5-nitrothiophene-3-carbaldehyde	
CAS Number	75428-45-4	
Molecular Formula	C ₅ H ₃ NO ₃ S	
Molecular Weight	157.15 g/mol	
Melting Point	79-81 °C	
Boiling Point	283.3 ± 25.0 °C at 760 mmHg	
Appearance	Powder	

Spectroscopic Data

While detailed spectral data for **5-Nitrothiophene-3-carbaldehyde** is not readily available in the public domain, the following table provides expected ranges and data for the closely related isomer, 5-Nitrothiophene-2-carbaldehyde, for comparative purposes.

Spectroscopy	Data for 5-Nitrothiophene-2-carbaldehyde	Reference
¹ H NMR (DMSO-d ₆)	Signals for aromatic protons and the aldehyde proton are expected in the aromatic region (δ 7.0-9.0 ppm) and downfield (δ 9.5-10.5 ppm), respectively.	[1]
¹³ C NMR	Carbon signals for the thiophene ring, the nitro-substituted carbon, and the carbonyl carbon are expected.	[2]
IR Spectroscopy	Characteristic peaks for C=O stretching of the aldehyde (around 1665-1700 cm ⁻¹), N-O stretching of the nitro group (around 1500-1550 cm ⁻¹ and 1300-1370 cm ⁻¹), and C-H stretching of the thiophene ring (around 3100 cm ⁻¹).	[3][4][5]
Mass Spectrometry (GC-MS)	The molecular ion peak [M] ⁺ is expected at m/z 157.	[1]

Synthesis of 5-Nitrothiophene-3-carbaldehyde

A common method for the synthesis of substituted thiophene aldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the synthesis of **5-Nitrothiophene-3-carbaldehyde**, 2-nitrothiophene would be the starting material.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)

Materials:

- 2-Nitrothiophene
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) (or other suitable solvent)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
- After the addition is complete, allow the mixture to stir at room temperature for a designated time to ensure complete formation of the reagent.
- Dissolve 2-nitrothiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **5-Nitrothiophene-3-carbaldehyde**.

Molecular Structure Diagram

Caption: Molecular structure of **5-Nitrothiophene-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- To cite this document: BenchChem. [5-Nitrothiophene-3-carbaldehyde molecular structure and SMILES]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360311#5-nitrothiophene-3-carbaldehyde-molecular-structure-and-smiles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com